molecular formula C22H21N5O4 B2753432 N-(4-methoxybenzyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide CAS No. 1251600-29-9

N-(4-methoxybenzyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide

Cat. No. B2753432
M. Wt: 419.441
InChI Key: FQPPVEKISBZTMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methoxybenzyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide is a useful research compound. Its molecular formula is C22H21N5O4 and its molecular weight is 419.441. The purity is usually 95%.
BenchChem offers high-quality N-(4-methoxybenzyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-methoxybenzyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Phosphodiesterase Inhibition

Compounds structurally related to the one have been evaluated for their potential as phosphodiesterase (PDE) inhibitors. For instance, pyrazolo[1,5-a]-1,3,5-triazines, which share a similar heterocyclic core, have been identified as potent PDE4 inhibitors with high isoenzyme selectivity. These inhibitors have shown promising results in preliminary biological testing, strongly inhibiting LPS-induced TNFalpha release from human mononuclear cells, suggesting potential applications in anti-inflammatory treatments (Raboisson et al., 2003).

Antimicrobial and Anticancer Activity

Another area of application is in the development of antimicrobial and anticancer agents. New pyrazole, fused pyrazolo[3,4-d]-pyrimidine, and pyrazolo[4,3-e][1,2,4]-triazolo[1,5-c]pyrimidine derivatives have shown promising antimicrobial activity, suggesting potential for therapeutic applications in combating microbial infections (Abunada et al., 2008). Similarly, novel bis[1,2,4]triazolo[3,4-b][1,3,4]oxadiazoles have been synthesized and characterized for their antibacterial activity, providing a foundation for further exploration in antimicrobial drug development (Reddy et al., 2013).

Antioxidant Activity

Coordination complexes constructed from pyrazole-acetamide derivatives have been synthesized and characterized, demonstrating significant antioxidant activity. This suggests potential applications in the development of antioxidant therapies, which could be beneficial in managing oxidative stress-related diseases (Chkirate et al., 2019).

properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2-[8-(4-methylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O4/c1-15-3-7-18(8-4-15)31-21-20-25-27(22(29)26(20)12-11-23-21)14-19(28)24-13-16-5-9-17(30-2)10-6-16/h3-12H,13-14H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQPPVEKISBZTMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=NC=CN3C2=NN(C3=O)CC(=O)NCC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxybenzyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide

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